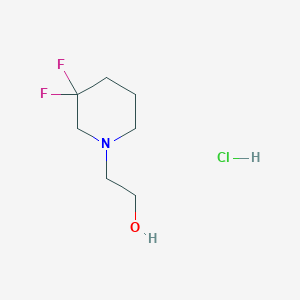

2-(3,3-Difluoropiperidin-1-yl)ethan-1-ol hydrochloride

Overview

Description

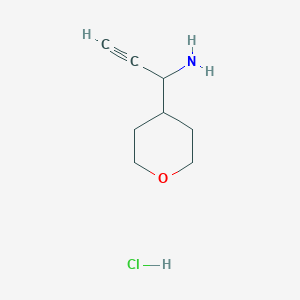

2-(3,3-Difluoropiperidin-1-yl)ethan-1-ol hydrochloride is a chemical compound with the CAS Number: 2095409-57-5 . It has a molecular weight of 201.64 .

Molecular Structure Analysis

The InChI code for 2-(3,3-Difluoropiperidin-1-yl)ethan-1-ol hydrochloride is1S/C7H13F2NO.ClH/c8-7(9)2-1-3-10(6-7)4-5-11;/h11H,1-6H2;1H . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis

As mentioned earlier, 2-(3,3-Difluoropiperidin-1-yl)ethan-1-ol hydrochloride is a solid compound with a molecular weight of 201.64 .Scientific Research Applications

Synthesis and Properties

New Synthetic Pathways

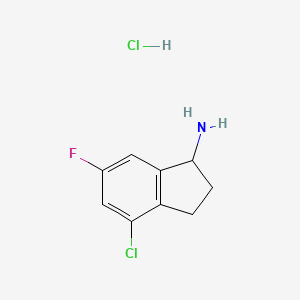

Researchers have developed new synthetic pathways for 3,3-difluoropiperidines, starting from delta-chloro-alpha,alpha-difluoroimines. This work is crucial as difluoropiperidines are significant in organic and medicinal chemistry but are challenging to synthesize (Verniest et al., 2008).

Construction of Fused Polycyclic Ring Systems

Researchers have innovated a tandem Prins-type cyclization method for synthesizing fused tetrahydrofuro[3,2-c]pyrano[2,3-b]chromene derivatives. This method is a single-step process for constructing polycyclic architectures, crucial in natural product structures (Someswarao et al., 2018).

Improved and Scalable Process Development

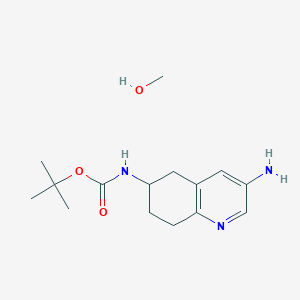

An improved process for synthesizing 2-(5-ethylpyridin-2-yl)ethan-1-ol has been developed. This process focuses on enhancing yield and mass efficiency, reducing effluent load, and is vital as this compound is a key intermediate in synthesizing pioglitazone hydrochloride (Mohanty et al., 2014).

Protic Hydroxylic Ionic Liquids Synthesis

The synthesis of 1-((3-(1H-imidazol-1-yl)propyl)amino)-3-butoxypropan-2-ol, a compound with two types of nitrogenous centers and variable basicity, has been reported. The synthesis of these hydroxylic ionic liquids holds significance in various scientific domains, given their unique properties (Shevchenko et al., 2017).

Structure-Activity Relationship of Pyrazole Analogues

A study on (1R, 1S)-1[β-(phenylalkoxy)-(phenetyl)]-1H-pyrazolium hydrochloride as new analogues of SKF-96365 reported their potential effects on endoplasmic reticulum Ca2+ release and store-operated Ca2+ entry (SOCE). Understanding this relationship is crucial for drug design and mechanism elucidation (Dago et al., 2018).

Crystal and Molecular Structure Determination

The determination of molecular and crystal structure of compounds like 1,2-dimethoxy-1,2-di(pyridin-2-yl)-1,2-ethanediol is essential for understanding their chemical behavior and potential applications in various scientific fields (Percino et al., 2006).

Reformatsky Reactions in Aqueous Media

The Reformatsky reactions of 2,2-difluoro 2-halo-1-furan-2-yl ethanones with various aldehydes have been studied. This reaction pathway is significant for synthesizing α,α-difluoro-β-hydroxy ketones, useful intermediates in organic synthesis (Chung et al., 2001).

Practical Enzymatic Process Development

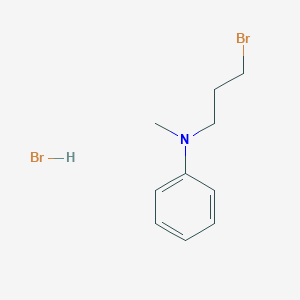

An improved enzymatic process for preparing (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol, a vital chiral intermediate for the synthesis of Ticagrelor, has been reported. The process emphasizes high yield, purity, and environmental sustainability, important factors in industrial applications (Guo et al., 2017).

Gamma-Secretase Modulation

Research on difluoropiperidine acetic acids as modulators of gamma-secretase, with a focus on compounds like 1f and 2c, has been reported. Understanding these modulators is crucial for therapeutic approaches targeting diseases like Alzheimer's (Stanton et al., 2010).

properties

IUPAC Name |

2-(3,3-difluoropiperidin-1-yl)ethanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13F2NO.ClH/c8-7(9)2-1-3-10(6-7)4-5-11;/h11H,1-6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTODSDTZUORSKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)CCO)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClF2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3,3-Difluoropiperidin-1-yl)ethan-1-ol hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 5-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B1435869.png)

![Ethyl imidazo[1,5-a]pyrimidine-8-carboxylate](/img/structure/B1435872.png)

![(3aR,7aS)-2,3,3a,4,5,6,7,7a-octahydrofuro[3,2-c]pyridine;hydrochloride](/img/structure/B1435875.png)

![2-[(Piperidin-4-yl)methoxy]pyridine-4-carbonitrile dihydrochloride](/img/structure/B1435881.png)

![1-[(1,2-Oxazol-5-yl)methyl]piperazine dihydrochloride](/img/structure/B1435885.png)

![7-methyl-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine dihydrochloride](/img/structure/B1435887.png)

![2-[3-(2-Nitro-phenyl)-isoxazol-5-yl]-ethanol](/img/structure/B1435892.png)